Compound Description: 6,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (DNQX) is a potent antagonist of the NMDA modulatory glycine binding site on the excitatory amino acid (EAA) receptor complex. [] It exhibits activity as an AMPA receptor antagonist and has been used in studies investigating the role of AMPA and kainate receptors in various biological processes. [, , ]
Relevance: DNQX shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione. Both compounds belong to the class of quinoxalinediones, known for their activity at the glycine binding site of NMDA receptors and their potential as neuroprotectants, analgesics, and anticonvulsants. [, ]
Compound Description: 5,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (MNQX) is another potent antagonist of the NMDA modulatory glycine binding site, exhibiting the highest activity among the five 1,4-dihydro-2,3-quinoxalinediones investigated in a study. []
Relevance: Similar to DNQX, MNQX belongs to the quinoxalinedione class and possesses the same core structure as 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione. The presence of nitro groups at positions 5 and 7, as in MNQX, is a common feature among quinoxalinedione derivatives that contributes to their biological activity. []
6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate
Compound Description: 6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate is a quinoxalinedione derivative investigated for its hydrogen-bond patterns and intermolecular interactions in the crystalline state. []
Relevance: This compound, like 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione, contains the 1,4-dihydro-2,3-quinoxalinedione core structure and a nitro group at position 6. [] This highlights the importance of the nitro group and its position in influencing the hydrogen-bonding capabilities and potentially the biological activity of these compounds.
6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione
Compound Description: 6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione is a quinoxalinedione derivative studied for its hydrogen-bond patterns and intermolecular interactions in the crystalline state. []
Relevance: This compound shares the 1,4-dihydro-2,3-quinoxalinedione core structure with 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione. [] The presence of halogen substituents like chlorine at positions 6 and 7 is a variation commonly explored in structure-activity relationship studies of quinoxalinedione derivatives.
Compound Description: 5,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione dimethylformamide is a quinoxalinedione derivative investigated for its hydrogen-bond patterns and intermolecular interactions in the crystalline state. []
Relevance: Similar to the other dichloro derivative, this compound also possesses the core 1,4-dihydro-2,3-quinoxalinedione structure seen in 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione. [] The positioning of the chlorine atoms at positions 5 and 7 further emphasizes the structural variations explored within the quinoxalinedione class.
Compound Description: 6,7-Dimethyl-1,4-dihydro-2,3-quinoxalinedione dihydrate is a quinoxalinedione derivative studied for its structural properties, including hydrogen-bonding patterns and π-stacking interactions. []
Relevance: This compound shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione. [] The presence of methyl groups at positions 6 and 7, as in this compound, represents a common structural modification within the quinoxalinedione class.
Compound Description: 6,7-Dimethoxy-1,4-dihydro-2,3-quinoxalinedione hydrate is a quinoxalinedione derivative examined for its structural properties, including hydrogen-bonding patterns and π-stacking interactions. [] Computational studies using AM1 molecular orbital calculations were also performed to investigate its electronic properties and hydrogen bond strengths. []
Relevance: Similar to the dimethyl derivative, this compound shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione. [] The inclusion of methoxy groups at positions 6 and 7 exemplifies another structural modification within the quinoxalinedione class, highlighting the importance of exploring different substituents at these positions.
Compound Description: 1-(2′-Amino-2′-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA) is a quinoxalinedione derivative synthesized and evaluated for its activity at AMPA receptors. [] While the racemic mixture exhibited inhibitory activity against specific [3H]AMPA binding, the individual enantiomers displayed different potencies. The S-isomer acted as a potent agonist at AMPA receptors, whereas the R-isomer showed significantly weaker activity. []
Relevance: QXAA highlights the impact of N-substitution in quinoxalinediones on their biological activity. The S-enantiomer of QXAA, a potent AMPA receptor agonist, is structurally related to 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione through the shared 1,4-dihydro-2,3-quinoxalinedione core and the presence of a side chain at position 1. []
Compound Description: 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione is a quinoxalinedione derivative specifically designed and synthesized for the development of NMDA receptor antagonists. []
Relevance: This compound demonstrates the continued interest in quinoxalinediones as potential NMDA receptor antagonists. It shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione and incorporates an allyl group at position 1 and a combination of chloro and methyl substituents at positions 6 and 7. [] This further exemplifies the diverse range of modifications that can be introduced to the quinoxalinedione scaffold to modulate its pharmacological properties.
Compound Description: 5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (ACEA-1021) is a novel quinoxalinedione derivative identified as a potent competitive antagonist at NMDA receptor glycine sites. [] It also exhibited moderate inhibitory activity against non-NMDA receptors activated by α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid or kainate. []
Relevance: ACEA-1021, with its potent antagonistic activity at NMDA receptor glycine sites, is structurally related to 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione by sharing the core 1,4-dihydro-2,3-quinoxalinedione structure and the presence of a nitro group at position 5. [] This compound exemplifies the ongoing development of quinoxalinediones as potential neuroprotective agents.
Compound Description: 5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (ACEA-1031) is another novel quinoxalinedione derivative found to be a potent competitive antagonist at NMDA receptor glycine sites. [] It also displayed moderate inhibitory activity against non-NMDA receptors activated by α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid or kainate. []
Relevance: ACEA-1031, similar to ACEA-1021, is structurally related to 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione through the common 1,4-dihydro-2,3-quinoxalinedione core and the presence of a nitro group at position 5. [] The bromine atoms at positions 6 and 7 represent another halogen substitution pattern explored in quinoxalinedione derivatives.
Compound Description: 5-Nitro-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione (ACEA-1328) is a competitive NMDA receptor/glycine site antagonist with systemic bioavailability. [] It has been shown to potentiate the antinociceptive effects of morphine and U50,488H (a kappa-opioid receptor agonist) in the tail flick test in mice. []
Relevance: ACEA-1328 shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione. Both compounds have methyl groups at positions 6 and 7 and a nitro group at position 5, highlighting the significance of this substitution pattern in NMDA receptor antagonism. []
Compound Description: N-(1′-D-Deoxyxylitolyl)-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione was isolated from the fruit of Xanthium sibiricum Patr. This compound represents a novel natural product derivative of the quinoxalinedione class. []
Relevance: This compound demonstrates the presence of quinoxalinediones in natural products and provides further insight into their potential biological activities. It shares the core 1,4-dihydro-2,3-quinoxalinedione structure and the dimethyl substitution pattern at positions 6 and 7 with 1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.